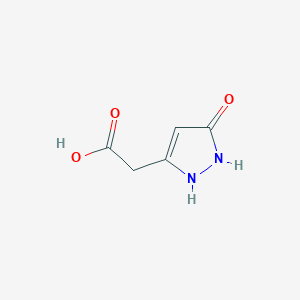![molecular formula C8H11NO2 B3167819 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 92511-32-5](/img/structure/B3167819.png)
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Descripción general
Descripción
“3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a compound with the molecular formula C8H11NO2 . It is also known as “rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride” and has a molecular weight of 189.64 . The compound is typically stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for the compound is "1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a beige to light grey powder . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
Research into chlorogenic acid (CGA), a phenolic compound, indicates its broad therapeutic roles, including antioxidant, anti-inflammatory, hepatoprotective, and cardioprotective effects, among others. CGA's ability to modulate lipid metabolism and glucose levels suggests its potential in treating metabolic disorders such as diabetes and obesity (Naveed et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their inhibitory effects on microbes used in the production of biorenewable chemicals. Understanding these effects is crucial for developing engineered microbial strains with enhanced industrial performance (Jarboe et al., 2013).
Phosphonopeptides and Their Applications
The study of phosphonopeptides, which are peptide mimetics with phosphonic acid groups, reveals their significance in inhibiting key enzymes and displaying physiological activities with potential medical and agricultural applications (Kafarski, 2020).
Peptide-Based Studies
Research on the paramagnetic amino acid TOAC and its uses in peptide studies illustrates the utility of TOAC in analyzing peptide backbone dynamics and secondary structure, with applications ranging from studying peptide interactions with membranes to peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).
Carboxylic Acid Bioisosteres in Drug Design
The development of novel carboxylic acid bioisosteres to improve pharmacological profiles is a testament to the ongoing innovation in overcoming challenges in drug design, highlighting the importance of carboxylic acid functionalities in medicinal chemistry (Horgan & O’Sullivan, 2021).
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
As a compound used in proteomics research , it may influence protein synthesis or degradation pathways, but this is speculative and requires further investigation.
Result of Action
Given its use in proteomics research , it may have effects on protein structures or functions, but this is conjectural and needs further study.
Propiedades
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFJGGJCJDCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B3167761.png)


![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)
![5-methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3167782.png)
![4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile](/img/structure/B3167796.png)



